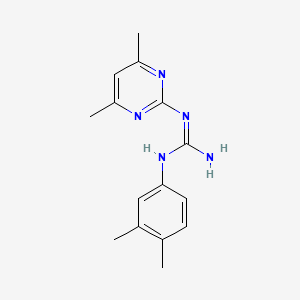
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DMPPG, is a chemical compound that has been the subject of scientific research due to its potential applications in pharmacology. DMPPG is a guanidine derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting compound for further study.
作用機序
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine exerts its pharmacological effects by binding to the voltage-gated sodium channels and inhibiting their activity. This results in a decrease in the influx of sodium ions into the cells, leading to a reduction in the amplitude and frequency of action potentials. This mechanism of action makes N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine a potential candidate for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been found to exhibit various biochemical and physiological effects, including the modulation of ion channels, the inhibition of neurotransmitter release, and the reduction of inflammation. Additionally, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has several advantages as a pharmacological agent, including its ability to selectively target voltage-gated sodium channels and its potential use in the treatment of neurological disorders. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, including:
1. Further investigation of its mechanism of action and its potential use in the treatment of neurological disorders.
2. Development of more effective synthesis methods to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in larger quantities and in a more cost-effective manner.
3. Exploration of the potential use of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in the treatment of other diseases, such as cancer and cardiovascular diseases.
4. Investigation of the potential side effects of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine and the development of strategies to minimize these effects.
5. Development of novel derivatives of N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine with improved pharmacological properties and reduced toxicity.
Conclusion:
In conclusion, N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a promising compound that has been the subject of scientific research due to its potential applications in pharmacology. Its ability to modulate ion channels and its potential use in the treatment of neurological disorders make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action and to determine its optimal dosage and administration.
合成法
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylaniline with 4,6-dimethyl-2-chloropyrimidine, followed by the addition of guanidine hydrochloride. The resulting compound can be purified through column chromatography to obtain N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine in its pure form.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine has been studied for its potential use as a pharmacological agent due to its ability to modulate ion channels, particularly the voltage-gated sodium channels. This compound has been found to inhibit the activity of these channels, which play a crucial role in the generation and propagation of action potentials in neurons.
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-9-5-6-13(7-10(9)2)19-14(16)20-15-17-11(3)8-12(4)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIFZSAFENSWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

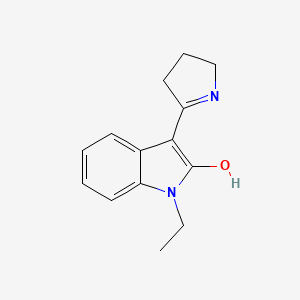
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5310734.png)
![N-(1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5310742.png)
![6-{[(5-chloro-2-pyridinyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5310750.png)
![2-[2-(3-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5310755.png)
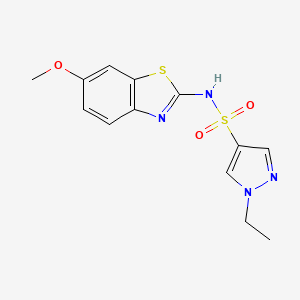
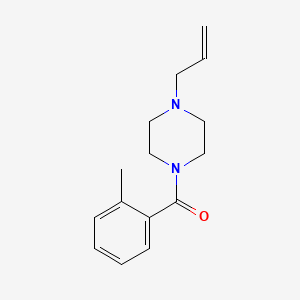
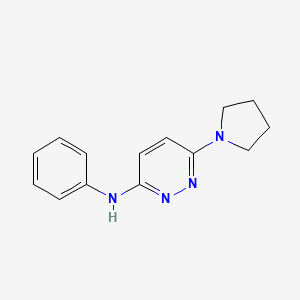
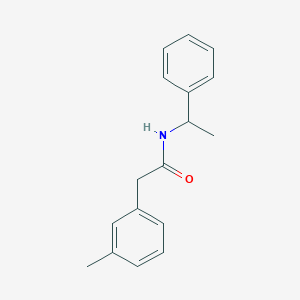
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5310789.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
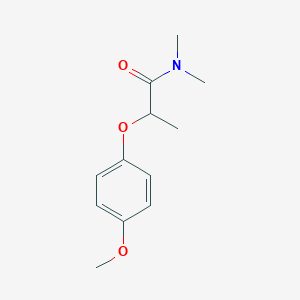
![(1R*,5S*,6r)-3-cyclopentyl-N-[2-(7-methyl-1H-benzimidazol-2-yl)ethyl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5310824.png)
![methyl 4-ethyl-5-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5310825.png)